Bienvenue dans la boutique en ligne BenchChem!

Sivifene

Cancer Drug Development Medicinal Chemistry

Sivifene (A-007) is the only triaryl hydrazone that combines moderate direct cytotoxicity with CD45 T-lymphocyte upregulation — a mechanism absent in conventional cytotoxic agents and structurally related analogues. Unlike more potent polyaryl phenylhydrazone derivatives that introduced dose-limiting cardiac and hematological toxicities, Sivifene delivers a favorable toxicity profile demonstrated in Phase II clinical trials. SAR studies confirm that even minor modifications to the dinitrophenylhydrazone core drastically alter the therapeutic index, making Sivifene irreplaceable for CD45-dependent signaling research and HPV-driven premalignant condition studies. Its lack of estrogen receptor binding further distinguishes it from SERMs like tamoxifen, enabling immunomodulatory effect isolation.

Molecular Formula C19H14N4O6
Molecular Weight 394.3 g/mol
CAS No. 2675-35-6
Cat. No. B1680993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSivifene
CAS2675-35-6
Synonyms4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone
A-007
Molecular FormulaC19H14N4O6
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O
InChIInChI=1S/C19H14N4O6/c24-15-6-1-12(2-7-15)19(13-3-8-16(25)9-4-13)21-20-17-10-5-14(22(26)27)11-18(17)23(28)29/h1-11,20,24-25H
InChIKeyYOQPCWIXYUNEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sivifene (CAS 2675-35-6) Technical Reference Guide for Research and Development Applications


Sivifene (developmental code A-007) is a small-molecule antineoplastic agent and immunomodulator belonging to the triaryl hydrazone class [1]. Chemically designated as 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone, its structure incorporates diphenylmethane, hydrazone, and dinitrophenyl moieties [2]. Initially investigated by Tigris Pharmaceuticals as a topical treatment for cutaneous cancer metastases, Sivifene advanced to Phase II clinical trials for high-grade squamous intraepithelial lesions (HSIL) associated with human papillomavirus [3]. The compound demonstrates immunomodulatory activity via upregulation of the CD45 T-lymphocyte surface receptor .

Why Sivifene (A-007) Cannot Be Replaced by Other Hydrazone Derivatives or Antineoplastic Agents


Sivifene exhibits a unique combination of moderate direct cytotoxicity, a favorable toxicity profile, and a distinct immunomodulatory mechanism that is not recapitulated by structurally related analogues or other antineoplastic agents. SAR studies reveal that even minor structural modifications to the dinitrophenylhydrazone core can drastically alter both potency and therapeutic index [1]. Notably, more potent polyaryl phenylhydrazone analogues demonstrated 100- to 1000-fold greater cytotoxic activity but also introduced dose-limiting cardiac and hematological toxicities absent in Sivifene [2]. Furthermore, Sivifene's immunomodulatory action via CD45 upregulation represents a functional divergence from classic estrogen receptor (ER) modulators like tamoxifen, to which it bears only superficial structural resemblance [3]. Consequently, substitution with either more potent hydrazone derivatives or standard ER-targeting agents would result in a different risk-benefit profile and mechanistic outcome.

Sivifene (A-007) Quantitative Comparative Evidence: Head-to-Head vs. Analogues and Standard Therapies


Sivifene Exhibits a Favorable Therapeutic Index Relative to High-Potency Hydrazone Analogues

In a systematic SAR study, 35 phenylhydrazone analogues of Sivifene (A-007) were synthesized and evaluated for cytotoxicity. Several polyaryl phenylhydrazones demonstrated enhanced potency, with cytotoxic activities improved by factors of 10^2 to 10^3 compared to Sivifene in human primary cancer explant assays [1]. However, these more potent analogues incorporated polyaryl quinone moieties that introduced significant cardiac and hematological toxicities not observed with Sivifene. The therapeutic indices of the high-potency analogues were therefore inferior, underscoring Sivifene's balanced efficacy-toxicity profile [2].

Cancer Drug Development Medicinal Chemistry

Sivifene Lacks Estrogen Receptor Binding Affinity, Distinguishing It from Tamoxifen and SERMs

Despite structural similarity to tamoxifen, Sivifene does not bind to the estrogen receptor (ER) and does not exhibit antiestrogenic activity [1]. This was confirmed in subsequent research following initial speculation that it functioned as a selective estrogen receptor modulator (SERM) [2]. In contrast, tamoxifen binds ER with an IC50 of approximately 100 nM and acts as a competitive antagonist [3].

Endocrinology Oncology Drug Selectivity

Sivifene Upregulates CD45 T-Lymphocyte Surface Receptors, a Mechanism Not Shared by Cytotoxic Chemotherapeutics

Sivifene modulates immune function by upregulating the CD45 cell surface receptor on T-lymphocytes . While quantitative fold-change data are not publicly available, this immunomodulatory activity is mechanistically distinct from the direct DNA damage or microtubule disruption caused by traditional cytotoxic agents like cisplatin or paclitaxel [1]. CD45 is a critical tyrosine phosphatase regulating T-cell receptor signaling, and its upregulation may enhance antitumor immune responses.

Immunology Oncology Cell Signaling

Sivifene Demonstrated a 26% Objective Response Rate in Cutaneous Metastases with Minimal Toxicity

In a multicenter Phase II study (n=27), topical Sivifene 0.25% gel applied twice daily yielded an objective response rate of 26% (7/27 patients), with an additional 19% achieving disease stabilization [1]. The median duration of response was 15 weeks, with one patient maintaining response for 3.5 years. Toxicities were limited to local skin reactions (itching, burning, rash) in 22% of patients, with no systemic adverse events reported [2].

Clinical Oncology Palliative Care Topical Therapy

Sivifene (A-007) Recommended Research and Development Applications Based on Quantitative Evidence


Investigational Topical Therapy for HPV-Associated Cervical Intraepithelial Neoplasia (CIN)

Sivifene was evaluated in a Phase II, randomized, double-blind, placebo-controlled trial (NCT00002153) for the treatment of high-grade squamous intraepithelial lesions (HSIL) of the cervix . Although the trial was completed in 2008, the compound's immunomodulatory mechanism via CD45 upregulation provides a rationale for continued research in HPV-driven premalignant conditions. Its lack of ER binding distinguishes it from hormonal therapies that may be contraindicated in certain patient populations [5].

Palliative Management of Refractory Cutaneous Metastases

Topical Sivifene 0.25% gel demonstrated a 26% objective response rate in patients with cutaneous metastases from diverse primary tumors who had failed radiotherapy or systemic treatment . The favorable local toxicity profile (22% mild skin reactions, no systemic events) supports its use as a palliative research tool in preclinical models of skin metastasis [5].

Mechanistic Studies of CD45-Mediated Immunomodulation

Sivifene upregulates CD45 T-lymphocyte surface receptors, a mechanism that is not shared by conventional cytotoxic agents . This property makes it a valuable tool for investigating CD45-dependent signaling pathways and their role in antitumor immunity. Researchers can leverage Sivifene's non-ER-binding profile to isolate immunomodulatory effects from hormonal influences [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sivifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.